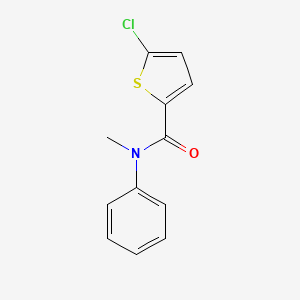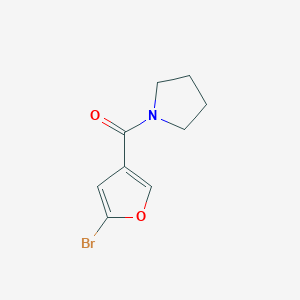
N-(cyclohexylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclohexylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. Also known as CYM-51010, this compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of N-(cyclohexylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide is not fully understood. However, studies have suggested that it may act through the inhibition of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. It has also been suggested that it may act through the modulation of ion channels, particularly calcium channels, which are involved in the regulation of neuronal function.
Biochemical and Physiological Effects:
Studies have shown that N-(cyclohexylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide has a range of biochemical and physiological effects. It has been reported to reduce oxidative stress and apoptosis, which are involved in the development of neurodegenerative diseases. Additionally, it has been shown to reduce inflammation and improve motor function in animal models of Parkinson's disease and ischemic stroke.
Vorteile Und Einschränkungen Für Laborexperimente
N-(cyclohexylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide has several advantages for lab experiments. It is stable and can be easily synthesized, making it readily available for research. It has also been shown to have low toxicity and high bioavailability, making it a promising candidate for further study. However, there are also limitations to its use in lab experiments, including the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of N-(cyclohexylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide. One direction is the investigation of its potential applications in the treatment of neurodegenerative diseases, particularly Parkinson's disease and ischemic stroke. Additionally, further studies are needed to fully understand its mechanism of action, potential side effects, and optimal dosage. Finally, the development of novel analogs of N-(cyclohexylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide may lead to the discovery of compounds with even greater efficacy and reduced toxicity.
Synthesemethoden
N-(cyclohexylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide can be synthesized using a variety of methods, including the reaction of 2-amino-3-cyanopyridine with cyclohexylmethylamine and subsequent reaction with acetic anhydride. Another method involves the reaction of 2-amino-3-cyanopyridine with cyclohexylmethylamine and subsequent reaction with isobutyric anhydride. Both methods have been reported to yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
N-(cyclohexylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been reported to have neuroprotective effects, with studies showing that it can protect against neuronal damage in models of Parkinson's disease and ischemic stroke. Additionally, it has been shown to have anti-inflammatory effects, with studies indicating that it can reduce inflammation in models of neuroinflammation.
Eigenschaften
IUPAC Name |
N-(cyclohexylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-16-14-9-5-4-8-13(14)10-15(19-16)17(21)18-11-12-6-2-1-3-7-12/h4-5,8-10,12H,1-3,6-7,11H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLUBXISXABLLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2=CC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone](/img/structure/B7475159.png)


